Stereoisomer-Specific Receptor Activation: 4-CN Debranone vs. GR24
The 2'S enantiomer of 4-CN debranone exhibits a unique receptor activation profile, signaling through both AtD14 and KAI2 receptors. In contrast, the four stereoisomers of the widely used analog GR24 exhibit distinct receptor selectivities, with only specific enantiomers activating each pathway [1]. Crucially, the 2'R enantiomer of 4-CN debranone is completely inactive in both pathways [1]. This binary on/off activity is a key differentiator.
| Evidence Dimension | Receptor Signaling Activity (AtD14 and KAI2) |
|---|---|
| Target Compound Data | 2'S enantiomer: Active through both AtD14 and KAI2. 2'R enantiomer: Inactive through both AtD14 and KAI2. |
| Comparator Or Baseline | GR24 stereoisomers: Exhibit selectivity for either AtD14 or KAI2, with no single isomer active through both [1]. |
| Quantified Difference | Qualitative binary difference: Active vs. Inactive. 4-CN debranone 2'S is a dual-pathway agonist, while GR24 isomers are pathway-selective agonists. |
| Conditions | Receptor activity assessed through hypocotyl elongation and gene expression assays in Arabidopsis thaliana mutants (Atd14-1, kai2-2, and double mutant) [1]. |
Why This Matters
This unique dual-pathway activation by a specific enantiomer allows researchers to study convergent SL signaling without the confounding effects of racemic mixtures or pathway-selective agonists.
- [1] Scaffidi A, Waters MT, Sun YK, et al. Strigolactone Hormones and Their Stereoisomers Signal through Two Related Receptor Proteins to Induce Different Physiological Responses in Arabidopsis. Plant Physiol. 2014;165(3):1221-1232. DOI: 10.1104/pp.114.240036. PMID: 24808100. View Source
